molecular formula C18H20O2 B1620391 3-Phenylpropyl 3-phenylpropionate CAS No. 60045-27-4

3-Phenylpropyl 3-phenylpropionate

Cat. No.: B1620391
CAS No.: 60045-27-4
M. Wt: 268.3 g/mol
InChI Key: KLDUFQGXXVNTDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl 3-phenylpropionate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylpropionic acid with 3-phenylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the ester product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of benzenepropanoic acid, 3-phenylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl 3-phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylpropyl 3-phenylpropionate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Phenylpropyl 3-phenylpropionate is unique due to its specific ester linkage and the presence of both benzene and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

60045-27-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-phenylpropyl 3-phenylpropanoate

InChI

InChI=1S/C18H20O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2

InChI Key

KLDUFQGXXVNTDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2

60045-27-4

Origin of Product

United States

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